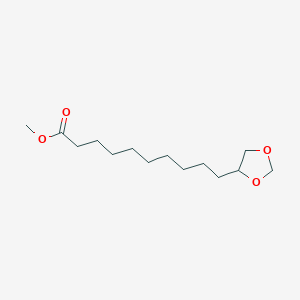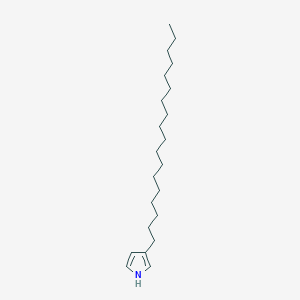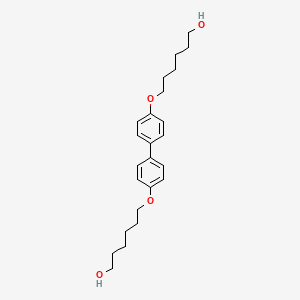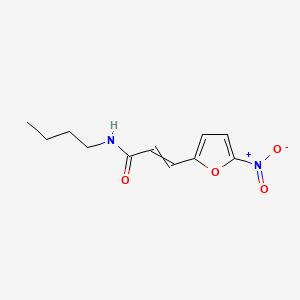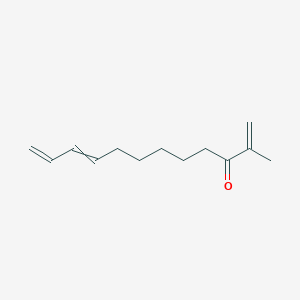
2-Methyldodeca-1,9,11-trien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyldodeca-1,9,11-trien-3-one is an organic compound belonging to the class of α,β-unsaturated ketones It is characterized by its unique structure, which includes three conjugated double bonds and a methyl group attached to the dodeca chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyldodeca-1,9,11-trien-3-one typically involves the use of specific starting materials and reagents. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by dehydration to form the conjugated triene system. The reaction conditions often require the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out under controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions, followed by purification processes such as distillation or recrystallization. The use of continuous flow reactors can enhance the efficiency and yield of the production process, making it more suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
2-Methyldodeca-1,9,11-trien-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the conjugated triene system into saturated or partially saturated compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
2-Methyldodeca-1,9,11-trien-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Methyldodeca-1,9,11-trien-3-one involves its interaction with specific molecular targets and pathways. The compound’s conjugated triene system allows it to participate in electron transfer reactions, influencing various biochemical processes. It can act as an electrophile, reacting with nucleophiles in biological systems, thereby modulating cellular functions .
Comparison with Similar Compounds
Similar Compounds
3,7,11-Trimethyldodeca-1,6,10-trien-3-ol: Similar in structure but contains an alcohol group instead of a ketone.
6,10-Dimethylundeca-3,5,9-trien-2-one: Another α,β-unsaturated ketone with a different chain length and methyl group positions.
Uniqueness
2-Methyldodeca-1,9,11-trien-3-one is unique due to its specific arrangement of double bonds and the presence of a methyl group at the second position.
Properties
CAS No. |
92119-27-2 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
2-methyldodeca-1,9,11-trien-3-one |
InChI |
InChI=1S/C13H20O/c1-4-5-6-7-8-9-10-11-13(14)12(2)3/h4-6H,1-2,7-11H2,3H3 |
InChI Key |
FICHCQXLBKRMAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)CCCCCC=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



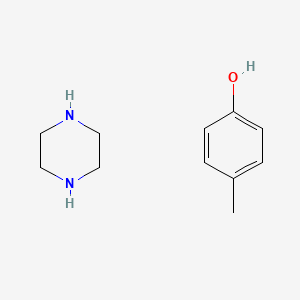
![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-](/img/structure/B14345784.png)
![N,N'-Bis[(3,4-di-tert-butyl-2-hydroxyphenyl)methyl]thiourea](/img/structure/B14345787.png)
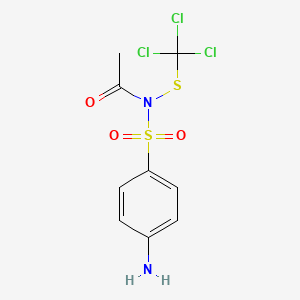
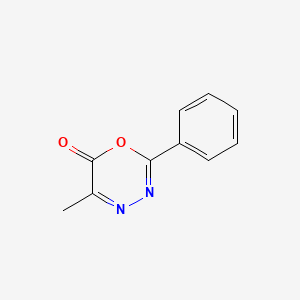
![Methyl 3-[(dimethylcarbamoyl)amino]benzoate](/img/structure/B14345801.png)
![[2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B14345805.png)
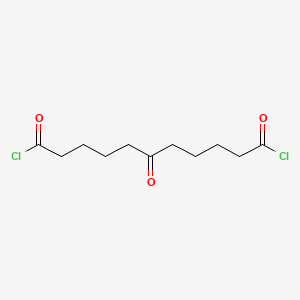
![Trimethyl[(pent-4-en-2-yl)oxy]silane](/img/structure/B14345812.png)
